molecular formula C13H16O5 B1325774 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid CAS No. 898792-55-7

5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid

Cat. No. B1325774
M. Wt: 252.26 g/mol
InChI Key: GWWBYOZFGUNDBP-UHFFFAOYSA-N
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Description

“(3,5-Dimethoxyphenyl)acetic acid” is a carboxylic acid . Its physical properties like density, freezing point, boiling point, and refractive index have been determined .


Molecular Structure Analysis

The molecular formula of “(3,5-Dimethoxyphenyl)acetic acid” is C10H12O4 . The average mass is 196.200 Da and the monoisotopic mass is 196.073563 Da .


Physical And Chemical Properties Analysis

“(3,5-Dimethoxyphenyl)acetic acid” has a density of 1.2±0.1 g/cm³, a boiling point of 352.6±27.0 °C at 760 mmHg, and a refractive index of 1.527 .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of 3,5-Dimethoxyhomophthalic acid, a compound related to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid, has been achieved through a series of reactions starting from 3,5-dimethoxycinnamic acid. This synthesis involves cyclization and oxidative decomposition steps, with the final products characterized using various analytical methods including IR, NMR, and MS. These synthetic pathways are significant for the development of biologically active compounds (Qadeer, Nasim, & Fan, 2007).

Antioxidant Properties

  • Research into dimethoxyphenyl compounds, closely related to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid, has led to the development of novel triazoles with antioxidant properties. These compounds were synthesized and evaluated for their potential antioxidant activities, demonstrating the utility of dimethoxyphenyl derivatives in the development of antioxidant agents (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Antimicrobial and Anti-Proliferative Activities

  • The synthesis of 1,3,4-Oxadiazole derivatives, including 5-(3,4-dimethoxyphenyl) variants, has shown promising results in antimicrobial and anti-proliferative activities. These compounds have been tested against various bacteria and fungi, as well as cancer cell lines, highlighting their potential in antimicrobial and cancer therapy applications (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Metabolic Regulation

  • In a study exploring metabolic regulation, compounds including 3-methyl-2-oxovaleric acid, closely related to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid, were identified as metabolites influencing systemic metabolism. These compounds were found to induce specific phenotypes in adipocytes and myocytes, affecting energy expenditure and glucose homeostasis, suggesting their role in metabolic regulation (Whitehead et al., 2021).

Isocoumarin Synthesis

  • The synthesis of natural isocoumarin, thunberginol B, involved the use of dimethoxyhomophthalic acid, a compound similar to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid. This demonstrates the compound's relevance in the synthesis of biologically active natural products (Qadeer, Rama, & Shah, 2007).

Nonenzymatic Transamination Studies

  • The study of 4,5-Dioxovaleric acid, structurally related to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid, highlights its potential in nonenzymatic transamination reactions. Such reactions are important in the study of metabolic pathways and the synthesis of biologically significant compounds (Beale, Gold, & Granick, 1979).

properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-17-10-6-9(7-11(8-10)18-2)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWBYOZFGUNDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645475
Record name 5-(3,5-Dimethoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid

CAS RN

898792-55-7
Record name 5-(3,5-Dimethoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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